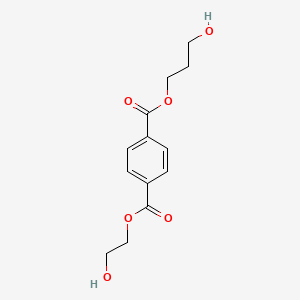
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene-1,4-dicarboxylate, featuring hydroxyethyl and hydroxypropyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-hydroxyethanol and 3-hydroxypropanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process .
化学反应分析
Types of Reactions
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl and hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学研究应用
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate has several applications in scientific research:
Materials Science: It can be used as a monomer in the synthesis of polyesters and other polymeric materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
作用机制
The mechanism of action of 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate depends on its specific application. In polymerization reactions, the hydroxyethyl and hydroxypropyl groups can react with other monomers to form long polymer chains. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
相似化合物的比较
Similar Compounds
Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate: Similar structure but with two hydroxypropyl groups instead of one hydroxyethyl and one hydroxypropyl group.
Bis(hydroxyethyl) terephthalate: Contains two hydroxyethyl groups instead of one hydroxyethyl and one hydroxypropyl group.
Uniqueness
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which can impart different chemical and physical properties compared to compounds with two identical hydroxyalkyl groups.
属性
CAS 编号 |
807624-85-7 |
|---|---|
分子式 |
C13H16O6 |
分子量 |
268.26 g/mol |
IUPAC 名称 |
4-O-(2-hydroxyethyl) 1-O-(3-hydroxypropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H16O6/c14-6-1-8-18-12(16)10-2-4-11(5-3-10)13(17)19-9-7-15/h2-5,14-15H,1,6-9H2 |
InChI 键 |
AFEOMLOKHFGVNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)OCCCO)C(=O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
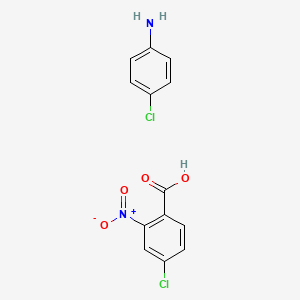
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
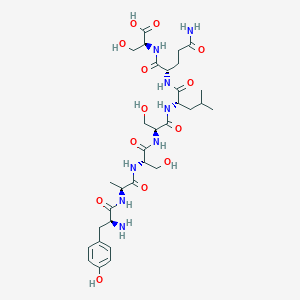
![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
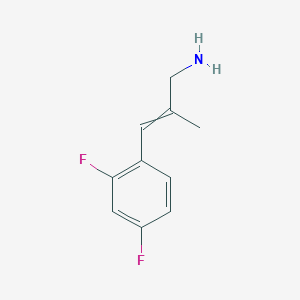
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
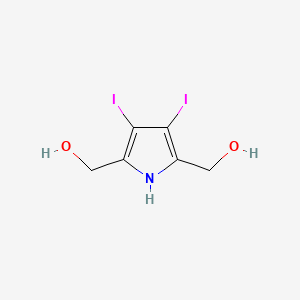
![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)

